

Application Notes and Protocols for Cell Viability Assays with LHQ490

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Compound of Interest

Compound Name: LHQ490

Cat. No.: B15567499

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Introduction

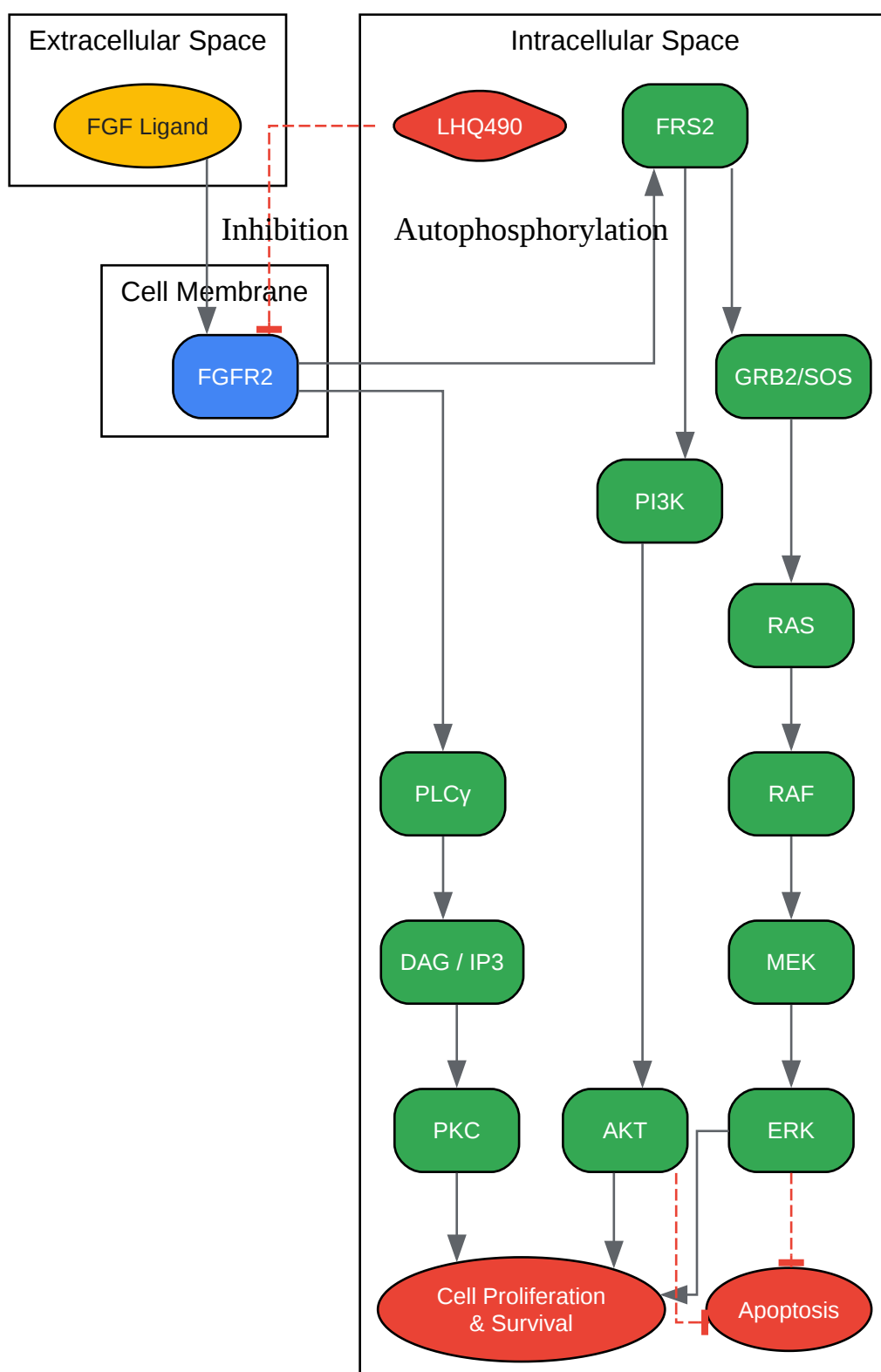
LHQ490 is a potent and highly selective irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), a key therapeutic target in various cancers.[1] Dysregulation of the FGFR2 signaling pathway is implicated in cell proliferation, survival, and angiogenesis.

LHQ490 has demonstrated significant anti-proliferative and apoptotic effects in FGFR2-driven cancer cells, making it a promising candidate for further therapeutic development.[1]

These application notes provide detailed protocols for assessing the effect of **LHQ490** on cell viability using common laboratory assays. The information presented here is intended to guide researchers in designing and executing experiments to evaluate the efficacy of **LHQ490** in relevant cancer cell models.

Mechanism of Action of LHQ490

LHQ490 selectively targets and irreversibly binds to FGFR2, inhibiting its kinase activity. This blockade disrupts downstream signaling cascades, primarily the RAS-MAPK, PI3K-AKT, and PLC γ pathways, which are crucial for cancer cell growth and survival. By suppressing these pathways, **LHQ490** effectively inhibits the proliferation of cancer cells that are dependent on FGFR2 signaling and induces apoptosis.[1]



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Figure 1: Simplified FGFR2 signaling pathway and the inhibitory action of **LHQ490**.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of **LHQ490** against various FGFR kinases and cell lines. This data is crucial for designing dose-response experiments.

Target	Assay Type	IC50 (nM)	Cell Line	Notes
FGFR2 Kinase	Biochemical	5.2	-	-
FGFR1 Kinase	Biochemical	>317.2	-	>61-fold selectivity over FGFR1
FGFR3 Kinase	Biochemical	>176.8	-	>34-fold selectivity over FGFR3
FGFR4 Kinase	Biochemical	>1527.6	-	>293-fold selectivity over FGFR4
BaF3-FGFR2	Cell-based	1.4	BaF3	Murine pro-B cells engineered to express human FGFR2
BaF3-FGFR1	Cell-based	>98	BaF3	>70-fold selectivity over BaF3-FGFR1
BaF3 (parental)	Cell-based	>1000	BaF3	>714-fold selectivity over parental BaF3 cells

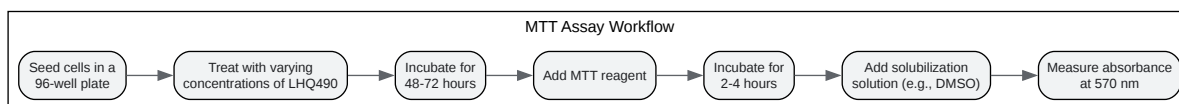
Data sourced from the discovery publication of **LHQ490**.[\[1\]](#)

Experimental Protocols

Two common and robust methods for assessing cell viability are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. Detailed protocols for both are provided below as a starting point for researchers. It is recommended to optimize these protocols for your specific cell line and experimental conditions.

MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.



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References

- 1. Discovery of LHQ490 as a highly selective fibroblast growth factor receptor 2 (FGFR2) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

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